5-Chloro-4-(chlorosulfonyl)furan-2-carboxylic acid

CAS No.: 2137610-41-2

Cat. No.: VC4364020

Molecular Formula: C5H2Cl2O5S

Molecular Weight: 245.03

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137610-41-2 |

|---|---|

| Molecular Formula | C5H2Cl2O5S |

| Molecular Weight | 245.03 |

| IUPAC Name | 5-chloro-4-chlorosulfonylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H2Cl2O5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9) |

| Standard InChI Key | VMJWIBPOEHMVKO-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1S(=O)(=O)Cl)Cl)C(=O)O |

Introduction

Structural and Molecular Characteristics

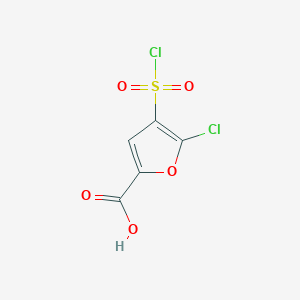

The molecular architecture of 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid features a furan core substituted at positions 2, 4, and 5 (Figure 1). Key structural attributes include:

-

Furan Ring: A heterocyclic aromatic system with oxygen at position 1.

-

Chlorosulfonyl Group (-SO₂Cl): Positioned at C4, this group confers electrophilic reactivity, enabling nucleophilic substitution or sulfonamide formation .

-

Carboxylic Acid (-COOH): Located at C2, this moiety allows for salt formation, esterification, or amide coupling .

-

Chlorine Atom: At C5, this substituent enhances steric and electronic effects on the ring .

Table 1: Molecular Descriptors

The planar furan ring and electron-withdrawing groups create a polarized electronic environment, favoring reactions at the sulfonyl chloride and carboxylic acid sites .

Synthesis and Manufacturing

Synthetic routes to 5-chloro-4-(chlorosulfonyl)furan-2-carboxylic acid remain sparsely documented, but analogous halogenated furans provide insight:

Chlorosulfonation of Furan Precursors

A patent (CN1037511A) describes the preparation of 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid ester via iron-catalyzed chlorination . By analogy, the furan analog could involve:

-

Sulfonation: Treatment of 5-chlorofuran-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–30°C) .

-

Chlorination: Subsequent reaction with chlorine gas (Cl₂) in dichloromethane or tetrachloroethane, catalyzed by FeCl₃ .

Multi-Step Organic Synthesis

A pharmaceutical synthesis pathway (Supporting Information, RSC) for related quinoxalinone derivatives involves:

-

Oxidation: Conversion of methyl esters to carboxylic acids using NaIO₄/OsO₄ .

-

Coupling Reactions: Amide bond formation via COMU or PyBrop reagents .

While direct evidence is lacking, these methods suggest plausible routes for introducing sulfonyl chloride groups onto furan scaffolds .

The chlorosulfonyl group likely reduces solubility in polar solvents relative to non-halogenated analogs . Stability under ambient conditions remains unverified, but sulfonyl chlorides generally require dry, inert storage .

Reactivity and Functionalization

The compound’s reactivity centers on two key groups:

Chlorosulfonyl Group (-SO₂Cl)

-

Nucleophilic Substitution: Reacts with amines to form sulfonamides, a common motif in drug design .

-

Hydrolysis: Converts to sulfonic acids (-SO₃H) in aqueous media, potentially useful in polymer chemistry.

Carboxylic Acid (-COOH)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume